N-(1-adamantylmethyl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide
Overview
Description
N-(1-adamantylmethyl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide is a synthetic compound characterized by the presence of an adamantyl group and a highly fluorinated heptanamide chain. The adamantyl group, known for its bulky and rigid structure, imparts unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide typically involves the following steps:
Formation of the Adamantylmethyl Intermediate: The adamantylmethyl group can be introduced through alkylation reactions involving adamantane derivatives.
Attachment of the Fluorinated Heptanamide Chain: The fluorinated heptanamide chain is synthesized separately, often through multi-step processes involving fluorination reactions and amide bond formation.
Coupling of the Two Fragments: The final step involves coupling the adamantylmethyl intermediate with the fluorinated heptanamide chain under suitable reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under strong oxidizing conditions.
Reduction: The amide bond can be reduced to an amine under suitable reducing conditions.
Substitution: The fluorinated chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of adamantyl ketones or alcohols.
Reduction: Formation of amines.
Substitution: Formation of substituted fluorinated heptanamides.
Scientific Research Applications
N-(1-adamantylmethyl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The fluorinated chain can influence the compound’s binding affinity and specificity towards its targets, potentially modulating biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- Adamantyl-substituted β-hydroxybutyric acids
Uniqueness
N-(1-adamantylmethyl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide is unique due to its highly fluorinated heptanamide chain, which imparts distinct physicochemical properties such as increased hydrophobicity and thermal stability. This makes it particularly valuable in applications requiring robust and durable materials.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F13NO/c19-13(20,14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31)11(33)32-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIOEMKREMLGND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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